2H-Chromene
Overview
Description
Synthesis Analysis
The synthesis of 2H-Chromene derivatives has been a subject of extensive research due to their pharmacological importance and limited availability from natural sources. One approach involves the Suzuki coupling reactions for the synthesis of biaryl compounds, which then undergo lactonization. Other methods include reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. Efficient procedures often involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Molecular Structure Analysis
2H-Chromene's structure is pivotal for its chemical and physical properties. The fused benzene and pyran rings contribute to its stability and reactivity. This configuration allows for various functionalizations, leading to a wide array of derivatives with diverse biological activities.
Chemical Reactions and Properties
2H-Chromenes undergo several chemical reactions, including electrophilic substitution, due to the aromatic nature of the benzene ring. They also participate in nucleophilic addition reactions at the pyran ring, enabling the synthesis of a wide range of heterocyclic compounds. These reactions are influenced by the presence of substituents on the chromene nucleus, which can dictate the reactivity and the type of products formed.
Physical Properties Analysis
The physical properties of 2H-Chromenes, such as melting point, boiling point, and solubility, are influenced by their molecular structure and the nature of substituents. These properties are critical for their application in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
2H-Chromenes exhibit a variety of chemical properties, including photochromic and thermochromic behaviors, depending on their substitution pattern. These properties make them useful in the development of optical materials and sensors. Their reactivity towards different chemical reagents also allows for the synthesis of complex molecules with potential biological activities.
References
- Mazimba, O. (2016). Synthetic protocols on 6H-Benzo[c]chromen-6-ones: A review. Turkish Journal of Chemistry, 40, 1-27. Link to paper.
Scientific Research Applications
Versatile Biological Profiles : 2H-Chromene and its analogs exhibit a range of biological activities including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. Their simple structure and mild adverse effects make them attractive for further research and drug development (Raj & Lee, 2020).
Synthesis Methods : Various efficient approaches for synthesizing 2H-chromenes have been developed. For instance, a palladium-catalyzed coupling method has been explored, which is crucial for understanding the synthesis and application of 2H-chromenes in various fields (Xia et al., 2014).
Catalytic Synthesis : Catalytic methodologies for synthesizing 2H-chromenes are diverse, including (transition) metals and metal-free Bronsted and Lewis acid/base catalysis. These methods are significant for creating molecular skeletons with unique photophysical properties (Majumdar et al., 2015).
Photochromic Properties : 2H-Chromenes are utilized in materials science due to their unique photochromic properties. They are also used in organic synthesis (Guglielmetti, 1997).
Therapeutic Potential : Chromenes, including 2H-chromenes, are key in the development of new therapeutic agents for various diseases. They form the fundamental skeleton of different types of natural alkaloids, coumarins, flavonoids, polyphenols, anthocyanins, and tocopherols, highlighting their immense potential in phytomedicine (Hussain et al., 2020).
Safety And Hazards
2H-Chromene should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The future directions for 2H-Chromene research include the development of new synthetic strategies and the exploration of its biological activities . For instance, researchers are working on designing and developing potent leads of 2H-Chromene analogs for their promising biological activities . Another area of interest is the application of 2H-Chromenes as botanical fungicides in agriculture .
properties
IUPAC Name |
2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSBQPICQTCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180051 | |
Record name | 1,2-Benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Chromene | |
CAS RN |
254-04-6 | |
Record name | 2H-1-Benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BENZOPYRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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